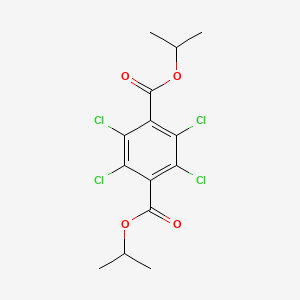
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester (TCTE) is an organic compound with a molecular formula of C8H6Cl4O2. TCTE is a derivative of terephthalic acid and is used as an intermediate in the production of dyes and pigments. TCTE is also used as a reagent in the synthesis of other organic compounds and as an additive in the production of lubricants, plastics, and rubber.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is used in a wide range of scientific research applications, including in the synthesis of organic compounds, in the production of dyes and pigments, and in the production of lubricants, plastics, and rubber. 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is also used in the study of the physical and chemical properties of organic compounds, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects.
Mecanismo De Acción
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester acts as an intermediate in the production of dyes and pigments. It is also used as a reagent in the synthesis of other organic compounds and as an additive in the production of lubricants, plastics, and rubber. 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is believed to act as a catalyst in the reaction of organic compounds, and it is also thought to be involved in the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester has been studied for its biochemical and physiological effects. It has been found to have a positive effect on the metabolism of carbohydrates, proteins, and lipids. It has also been found to have a positive effect on the production of hormones and neurotransmitters. In addition, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester has been found to have an anti-inflammatory effect, and it has been found to be effective in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester in laboratory experiments has several advantages. 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is relatively inexpensive and easy to obtain, and it is also non-toxic and non-carcinogenic. In addition, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is highly soluble in water, making it easy to use in a variety of laboratory experiments. However, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester also has some limitations. It is not suitable for use in certain types of experiments, such as those involving the use of strong acids or bases. In addition, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester is not very stable, and it may degrade over time.
Direcciones Futuras
The use of 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester in scientific research is expected to continue to increase in the future. It is likely that new applications for 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester will be discovered, such as in the development of drugs and in the study of the biochemical and physiological effects of various compounds. In addition, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester may be used in the synthesis of new organic compounds and in the production of new materials. Finally, 2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester may be used in the development of new methods for the analysis of organic compounds.
Métodos De Síntesis
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester can be synthesized through a variety of methods, including direct synthesis from terephthalic acid, oxidation of terephthalic acid, and reaction of terephthalic acid with isopropyl chloride. The direct synthesis method is the most commonly used, and involves the reaction of terephthalic acid with chlorine gas in aqueous solution. The oxidation method involves the reaction of terephthalic acid with oxygen in aqueous solution. The reaction of terephthalic acid with isopropyl chloride involves the reaction of terephthalic acid with isopropyl chloride in an organic solvent.
Propiedades
IUPAC Name |
dipropan-2-yl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl4O4/c1-5(2)21-13(19)7-9(15)11(17)8(12(18)10(7)16)14(20)22-6(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUJMRTAXWFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloroterephthalic acid diisopropyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)





